1-(2-ethoxybenzoyl)-4-(2-furylmethyl)piperazine
Overview
Description
1-(2-ethoxybenzoyl)-4-(2-furylmethyl)piperazine, also known as EFPI, is a compound that has gained attention in scientific research due to its potential therapeutic properties. EFPI belongs to the family of piperazine derivatives, which have been extensively studied for their various biological activities.
Mechanism of Action
1-(2-ethoxybenzoyl)-4-(2-furylmethyl)piperazine's mechanism of action is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have shown that this compound can reduce the growth of tumors and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-ethoxybenzoyl)-4-(2-furylmethyl)piperazine is its potential therapeutic properties in various diseases. This compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, this compound's mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cell types and tissues.
Future Directions
There are several future directions for 1-(2-ethoxybenzoyl)-4-(2-furylmethyl)piperazine research. One direction is to further investigate its potential therapeutic properties in various diseases, including cancer and neurodegenerative diseases. Another direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, the development of this compound-based drug delivery systems could improve its efficacy and reduce its toxicity. Overall, this compound has shown promising potential in scientific research and warrants further investigation.
Scientific Research Applications
1-(2-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2-ethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-22-17-8-4-3-7-16(17)18(21)20-11-9-19(10-12-20)14-15-6-5-13-23-15/h3-8,13H,2,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQSQCIJDPWDHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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